![molecular formula C16H17ClFN3 B6306764 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline CAS No. 2006277-40-1](/img/structure/B6306764.png)
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacology: Kinase Inhibition
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline: has been identified as a potential scaffold for the development of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and regulation of cellular activities. Inhibitors targeting specific kinases are valuable for treating diseases such as cancer, where abnormal kinase activity is often observed.
Agriculture: Enzymatic Production of Fluorocatechols
In agriculture, this compound has been utilized in the enzymatic production of fluorocatechols . Fluorocatechols are important intermediates in the synthesis of agrochemicals, including herbicides and pesticides, which help protect crops from pests and diseases.
Industrial Chemistry: Synthesis of Fluorinated Building Blocks
Industrially, “2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline” serves as a precursor in the synthesis of fluorinated building blocks . These building blocks are integral in creating materials with enhanced properties, such as increased thermal stability and chemical resistance.
Environmental Science: Green Chemistry Applications
The compound’s derivatives have been explored in green chemistry applications, where water is used as a non-polluting solvent, replacing more hazardous solvents like DMF . This approach aligns with the principles of environmental science, aiming to reduce the generation of hazardous substances.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound is involved in studies related to enzyme inhibition . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, which can be used to regulate metabolic pathways or as therapeutic agents against diseases where enzymes are overactive.
Pharmacological Research: Voltage-Gated Sodium Channel Modulation
Pharmacological research has investigated the use of derivatives of this compound in modulating voltage-gated sodium channels . These channels are essential for the initiation and propagation of action potentials in neurons. Modulators can be used to treat conditions like epilepsy, chronic pain, and cardiac arrhythmias.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, often leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight (30578) and its topological polar surface area (325) suggest that it may have good bioavailability .
Result of Action
Similar compounds are known to induce a variety of cellular responses, often leading to changes in cell function .
Action Environment
The action, efficacy, and stability of 2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Eigenschaften
IUPAC Name |
2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3/c17-12-5-6-15(13(18)11-12)20-7-9-21(10-8-20)16-4-2-1-3-14(16)19/h1-6,11H,7-10,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSJONNPBUTWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

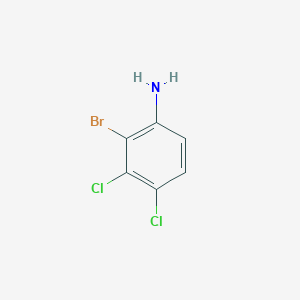
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)

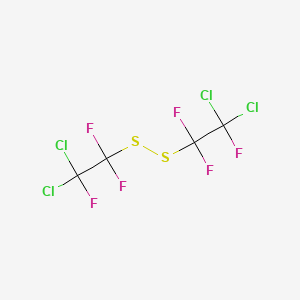
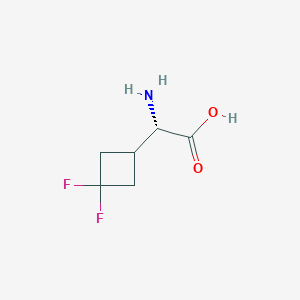
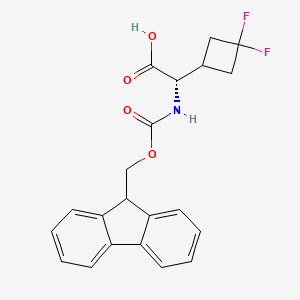
![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)
![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

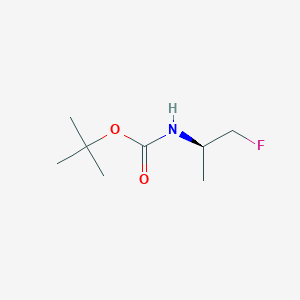
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)

